N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
CAS No.: 1024157-39-8
Cat. No.: VC7536395
Molecular Formula: C19H18N2O
Molecular Weight: 290.366
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1024157-39-8 |
---|---|
Molecular Formula | C19H18N2O |
Molecular Weight | 290.366 |
IUPAC Name | N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C19H18N2O/c20-14-15-8-4-5-11-17(15)21-18(22)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-13H2,(H,21,22) |
Standard InChI Key | FOQMJDKAARKYIS-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |
Introduction
N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and material science. Its molecular structure features a cyclopentane ring, which is substituted with a phenyl group and an amide functional group, along with a cyanophenyl moiety. This unique combination of functional groups and ring systems contributes to its distinct properties and reactivity.
Synthesis
The synthesis of N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. These processes often require controlled conditions, such as specific temperatures and solvents, to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound.
Potential Applications
Research into the pharmacological properties of N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is ongoing, with studies focusing on its binding affinities and biological activity profiles. Its potential applications span across medicinal chemistry, where it could serve as a synthetic intermediate or active pharmaceutical ingredient.
Application Area | Potential Use |
---|---|
Medicinal Chemistry | Synthetic Intermediate or Active Pharmaceutical Ingredient |
Material Science | Research into Novel Materials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume